2,3,4-Trichloro-1-fluoro-5-nitrobenzene

説明

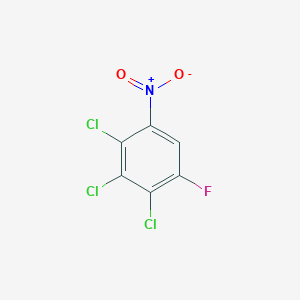

2,3,4-Trichloro-1-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C6HCl3FNO2. It is a derivative of benzene, characterized by the presence of three chlorine atoms, one fluorine atom, and one nitro group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene typically involves the nitration of 2,3,4-trichloro-1-fluorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes steps for the purification and isolation of the final product to meet the required specifications.

化学反応の分析

Types of Reactions

2,3,4-Trichloro-1-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro).

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.

Major Products

Substitution: Products depend on the nucleophile used, resulting in compounds like 2,3,4-trichloro-1-fluoro-5-aminobenzene.

Reduction: The primary product is 2,3,4-trichloro-1-fluoro-5-aminobenzene.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

科学的研究の応用

Organic Synthesis

2,3,4-Trichloro-1-fluoro-5-nitrobenzene serves as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of:

- Pharmaceuticals: Used in developing anti-inflammatory and antimicrobial agents by serving as a precursor in synthetic routes.

- Agrochemicals: Important for synthesizing pesticides and herbicides due to its reactivity and ability to form various derivatives.

Biological Studies

Research has indicated that this compound exhibits potential biological activities , including mutagenic properties. Studies suggest that similar halogenated compounds may possess significant antimicrobial effects and can interact with biomolecules in ways that warrant further investigation.

Industrial Applications

In industrial settings, this compound is utilized for:

- Dyes and Pigments Production: Its unique chemical properties make it suitable for manufacturing specialty chemicals used in dyes.

- Chemical Manufacturing: The compound's ability to undergo substitution reactions allows it to be used in creating various specialty chemicals.

Case Study 1: Pharmaceutical Development

In a study focusing on drug synthesis, researchers utilized this compound as a key intermediate to develop novel anti-inflammatory agents. The compound's reactivity allowed for efficient modifications leading to derivatives with enhanced therapeutic profiles.

Case Study 2: Agrochemical Research

Another investigation explored its role in synthesizing isoxazoline-substituted benzamides, which demonstrated effective pest control properties. The study emphasized the compound's utility in creating environmentally friendly agrochemicals that target specific pests without harming beneficial insects.

作用機序

The mechanism of action of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes.

類似化合物との比較

Similar Compounds

- 2,3,4-Trichloro-5-fluoronitrobenzene

- 3,5-Dichloro-4-fluoronitrobenzene

- 2,3,4-Trichloronitrobenzene

- 1,2,4-Trifluoro-5-nitrobenzene

Uniqueness

2,3,4-Trichloro-1-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of chlorine, fluorine, and nitro groups imparts distinct chemical properties, making it valuable for targeted synthetic applications and research studies.

生物活性

2,3,4-Trichloro-1-fluoro-5-nitrobenzene is a complex halogenated aromatic compound characterized by its unique arrangement of substituents—three chlorine atoms, one fluorine atom, and one nitro group on a benzene ring. This structural configuration imparts distinctive chemical properties that are of significant interest in both biological and chemical research. This article explores the biological activity of this compound, focusing on its potential mutagenic properties, interactions with biomolecules, and applications in pharmaceuticals.

The molecular formula of this compound is C₆HCl₃FNO₂. The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity, making it suitable for various chemical reactions including nucleophilic aromatic substitutions and reductions.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties . Studies have shown that compounds with similar structures can significantly affect genetic material, leading to mutations. This raises concerns regarding environmental health impacts and necessitates careful handling in laboratory settings.

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects . Similar halogenated compounds have demonstrated activity against various bacterial strains and fungi. The exact mechanism of action is believed to involve the disruption of cellular processes through interaction with microbial enzymes or cellular components.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electrophilic Interactions : The electrophilic nature of the compound allows it to form adducts with nucleophiles in biological systems. This can lead to the inhibition of key enzymes or disruption of cellular functions.

- Reduction Pathways : The nitro group can be reduced to an amino group under certain conditions, generating reactive intermediates that may interact with DNA or proteins.

Study on Mutagenicity

A study conducted on various halogenated compounds highlighted the mutagenic potential of this compound when tested using bacterial reverse mutation assays (Ames test). Results indicated a significant increase in mutation frequency compared to control groups.

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity against Escherichia coli and Staphylococcus aureus, this compound showed notable inhibitory effects at concentrations above 50 µg/mL. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-5-nitrobenzene | Two chlorines and one nitro group | Primarily used as an herbicide |

| 2-Chloro-4-fluoro-5-nitrobenzene | One chlorine, one fluorine, one nitro group | Exhibits different biological activities |

| 2,3-Dichloro-1-fluoro-5-nitrobenzene | Two chlorines and one fluorine | Less toxic than the trichloro variant |

特性

IUPAC Name |

2,3,4-trichloro-1-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3FNO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVKEEYBJIRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548931 | |

| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104455-89-2 | |

| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。